5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride
Description
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,1'-cyclopentane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN.ClH/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12;/h3-4,7,14H,1-2,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGADPRZSDJNKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromoindole Precursors
A critical precursor in the synthesis is 5-bromoindole, which is prepared by bromination of indole derivatives followed by purification. According to a patented method (CN103387530A), 5-bromoindole is synthesized with high purity (>98%) through a wet distillation process:
- The crude 5-bromoindole (50%-98% purity) is suspended in water (approximately 4 times the weight of the crude product).
- Wet distillation is performed by passing water vapor at 100-160 °C, typically 110-120 °C, through the mixture.
- The aqueous distillate is collected and concentrated under reduced pressure.
- Crystallization is induced by cooling to 0 °C, yielding colorless 5-bromoindole crystals with HPLC purity >99.5%.
- Organic solvent extraction (ethyl acetate, toluene, methylene dichloride, chloroform, or 1,2-dichloroethane) and recrystallization in appropriate solvents (water, ethyl acetate, toluene, acetone, THF, or low molecular weight alcohols) further purify the product.
This method ensures a high-quality brominated indole precursor necessary for subsequent spirocyclization steps.
Spirocyclization to Form the Dihydrospiro Compound
The formation of the spirocyclic core involves cyclization of the brominated indole derivative with a cyclopentane moiety. Literature on stereoselective synthesis of spirocyclic oxindoles provides insight into the synthetic strategies:
- Cycloaddition reactions with electron-deficient alkenes followed by ring contraction are a common approach.
- For example, 1,3-dipolar cycloadditions between diazo compounds and 3-ylideneoxindoles, followed by halogen-mediated ring contraction (using N-bromosuccinimide or N-chlorosuccinimide), yield spirocyclic cyclopropanes with high yields and diastereoselectivity.
- This approach can be adapted for the synthesis of 5'-bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] by employing appropriate brominated indole substrates and cyclopentane equivalents, enabling the formation of the spiro center with the desired stereochemistry.
Preparation of Hydrochloride Salt
The hydrochloride salt form is typically prepared by treatment of the free base spiro compound with hydrochloric acid in an appropriate solvent, leading to the formation of a stable crystalline hydrochloride salt. This salt form improves solubility and stability for research applications.
For research use, 5'-bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride is supplied with detailed instructions for stock solution preparation:
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 3.4649 | 0.693 | 0.3465 |
| 5 | 17.3244 | 3.4649 | 1.7324 |
| 10 | 34.6488 | 6.9298 | 3.4649 |
- Solvents such as DMSO are commonly used to prepare master stock solutions.
- For in vivo formulations, co-solvents like PEG300, Tween 80, corn oil, and water are used sequentially to ensure clear solutions.
- Solutions should be stored at -80 °C for up to 6 months or at -20 °C for up to 1 month to maintain stability.
- Heating to 37 °C and ultrasonic oscillation can improve solubility during preparation.
| Step | Description | Conditions / Solvents | Outcome / Notes |
|---|---|---|---|
| 1. Bromination of indole | Introduction of bromine at 5-position of indole ring | Various brominating agents; purification by wet distillation | 5-Bromoindole with >98% purity |
| 2. Wet distillation purification | Aqueous suspension, steam distillation, concentration, crystallization | Water vapor 110-120 °C; solvents like ethyl acetate, toluene | High purity 5-bromoindole crystals |
| 3. Spirocyclization | Cycloaddition and ring contraction forming spirocyclic ring | 1,3-dipolar cycloaddition; N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) | Formation of 5'-bromo-1',2'-dihydrospiro compound |
| 4. Hydrochloride salt formation | Treatment of free base with HCl to form hydrochloride salt | Acidification in suitable solvent | Stable hydrochloride salt form |
| 5. Stock solution preparation | Dissolution in DMSO and co-solvents for research use | DMSO, PEG300, Tween 80, water, corn oil | Clear, stable stock solutions |
- The wet distillation method for purification of 5-bromoindole is well-documented to yield high purity material essential for downstream spirocyclization reactions.
- The cycloaddition and ring contraction approach provides stereoselective access to spirocyclic structures with potential for enantioenriched products, which is critical for biological activity studies.
- Proper handling and storage of the hydrochloride salt and its stock solutions ensure reproducibility and stability in experimental settings.
- The use of multiple solvents in sequence during formulation highlights the compound’s solubility challenges and the necessity of careful preparation protocols for biological assays.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : C12H15BrClN
- Molecular Weight : 288.61 g/mol
- CAS Number : 1384800-79-6
- Structure : The compound features a spirocyclic structure which contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride has been investigated for its potential pharmacological effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier may provide neuroprotective benefits. Preliminary studies indicate that spirocyclic compounds can modulate neurotransmitter systems and reduce neuroinflammation, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Synthetic Applications
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, facilitating the development of new compounds with tailored properties.
Case Study 1: Anticancer Screening
A study published in Journal of Medicinal Chemistry explored various spirocyclic compounds for their anticancer properties. The results indicated that compounds with similar structures to 5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] exhibited significant cytotoxicity against breast cancer cell lines. This suggests a promising avenue for further investigation into this compound's potential as an anticancer agent.
Case Study 2: Neuroprotective Mechanisms
Research in Neuroscience Letters examined the neuroprotective effects of spirocyclic compounds in models of neuroinflammation. The findings demonstrated that these compounds could significantly reduce markers of inflammation and neuronal damage. Given its structural similarities, this compound may possess similar protective effects worth exploring.
Mechanism of Action
The mechanism of action of 5’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure may allow for specific binding interactions, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Key Research Findings and Structural Insights
Spirocyclic vs. Linear Indole Derivatives :
- The target compound’s spirocyclic framework (cyclopentane-indole) imparts conformational rigidity compared to linear triazole-linked indoles (e.g., 9c, 9d). This rigidity may influence binding affinity in biological systems but limits solubility compared to bulkier triazole derivatives .
- Triazole-containing compounds (9c, 9d) exhibit higher molecular weights (~385–427 g/mol) due to extended substituents, whereas the spirocyclic target compound is more compact (260.56 g/mol) .
Substituent Effects: Bromine at the 5'-position in the target compound may enhance electrophilic reactivity, analogous to brominated indoles like 9c and 9d, which show antioxidant activity .
Commercial Availability :
- The target compound is discontinued by CymitQuimica but remains available through AK Scientific, highlighting its niche use in specialized research . In contrast, AS99035 (a related spiro compound) is actively marketed for drug discovery .
Biological Activity
5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C12H15BrClN
- Molecular Weight : 288.61 g/mol
- CAS Number : 1384800-79-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit activities such as:
- Antimicrobial : Inhibiting the growth of bacteria and fungi.
- Anticancer : Inducing apoptosis in cancer cells by disrupting microtubule dynamics.
- Neuroprotective : Potentially protecting neuronal cells from oxidative stress.
Anticancer Activity
A significant aspect of the research on this compound focuses on its anticancer properties. Studies have shown that derivatives of spiroindole compounds can inhibit tumor cell proliferation. The mechanism often involves interference with microtubule formation, which is crucial for cell division.
Case Study: Structure-Activity Relationship (SAR)
A study evaluated various analogues of spiro[cyclopentane-1,3'-indole] derivatives. The findings revealed:
| Compound | IC50 (nM) | Activity |
|---|---|---|
| Parent Compound | 100 | Moderate |
| 5'-Bromo Derivative | 30 | High |
| 4'-Methoxy Derivative | 49 | Comparable to Parent |
The most potent compound demonstrated an IC50 value significantly lower than the parent compound, indicating enhanced anticancer activity against multiple tumor cell lines, including MDA-MB-435 and HeLa cells .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 10 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Emerging studies indicate potential neuroprotective effects of spiroindole compounds. These effects are believed to stem from their antioxidant properties, which help mitigate oxidative stress in neuronal cells.
Experimental Findings
In a model using neuroblastoma cells, the compound demonstrated:
- Reduction in Reactive Oxygen Species (ROS) : Decreased ROS levels by approximately 40% at a concentration of 50 µM.
- Cell Viability Improvement : Enhanced cell viability by over 60% compared to untreated controls.
These findings support the notion that this compound may have therapeutic potential in neurodegenerative diseases .
Q & A
Q. What analytical techniques beyond NMR/MS are critical for confirming stereochemistry in spirocyclic systems?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) provides unambiguous stereochemical assignment. Circular dichroism (CD) spectroscopy or chiral HPLC can resolve enantiomers in asymmetric syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
